1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
CAS No.: 21894-06-4
Cat. No.: VC2312768
Molecular Formula: C17H11NO6
Molecular Weight: 325.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21894-06-4 |
|---|---|
| Molecular Formula | C17H11NO6 |
| Molecular Weight | 325.27 g/mol |
| IUPAC Name | 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21) |
| Standard InChI Key | DBNQZGPCPCXGCX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Basic Information
1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is identified by its CAS number 21894-06-4 and has a molecular formula of C17H11NO6 with a molecular weight of 325.27 g/mol. This compound belongs to the broader family of substituted naphthoic acids, specifically featuring hydroxyl, nitrophenoxy, and carboxylic acid functional groups that determine its chemical behavior and potential applications.
Structural Characteristics
The compound's IUPAC name is 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid, indicating its specific structural arrangement. The molecule consists of a naphthalene backbone with three key functional groups: a hydroxyl group at position 1, a carboxylic acid group at position 2, and a 4-nitrophenoxy substituent at position 4. This arrangement creates a molecule with multiple reactive sites and interesting electronic properties.
The structure is further characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21) |
| Standard InChIKey | DBNQZGPCPCXGCX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)N+[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)N+[O-] |
| PubChem Compound | 89091 |
Table 1: Structural identifiers for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Physical and Chemical Properties
Based on its chemical structure, 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is expected to exhibit several notable properties. The presence of both hydroxyl and carboxylic acid groups suggests it can form hydrogen bonds, affecting its solubility profile. The nitrophenoxy group contributes electron-withdrawing properties that influence the electronic distribution throughout the molecule.
The compound likely appears as a crystalline solid at standard temperature and pressure, with solubility characteristics typical of aromatic carboxylic acids—limited solubility in water but increased solubility in polar organic solvents such as alcohols, ketones, and dimethyl sulfoxide (DMSO).
Synthesis and Production Methods
| Synthetic Approach | Key Reactants | Reaction Conditions | Expected Challenges |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 1-Hydroxy-4-halo-2-naphthoic acid + 4-nitrophenol | Basic conditions (K2CO3/acetone) | Regioselectivity, purification |
| Williamson Ether Synthesis | 1-Hydroxy-4-halo-2-naphthoic acid + Sodium 4-nitrophenoxide | Polar aprotic solvent, mild heating | Competing side reactions |
| Cross-coupling (e.g., Ullmann reaction) | 1-Hydroxy-2-naphthoic acid derivative + 4-nitrohalobenzene | Copper catalyst, elevated temperature | Catalyst selection, yield optimization |
Table 2: Potential synthetic routes for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
The synthesis would likely involve protection-deprotection strategies for the hydroxyl and carboxylic acid groups to prevent unwanted side reactions during the coupling of the naphthalene and nitrophenoxy components.
Industrial Considerations
For larger-scale production, considerations would include optimized reaction conditions, solvent selection, and purification methods. The process would need to address:
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Cost-effectiveness of starting materials
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Reaction yield and selectivity
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Purification efficiency
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Environmental impact of reagents and waste streams
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Safety measures for handling nitro-containing compounds
Given its specialized structure, 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid would likely be produced in limited quantities for specific research or industrial applications rather than as a bulk chemical.
| Functional Group | Potential Pharmaceutical Application |
|---|---|
| Nitro group | Can be reduced to amino group; important in antimicrobial and antiparasitic drugs |
| Carboxylic acid | Enables formation of esters, amides; enhances drug delivery via prodrug approach |
| Hydroxyl group | Provides hydrogen bonding site; important for target recognition and binding |
| Phenoxy linkage | Contributes to structural rigidity; influences pharmacokinetic properties |
Table 3: Pharmaceutical research potential of functional groups in 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
The nitroaromatic portion of the molecule is particularly interesting, as similar structures have shown activity in antimicrobial, antiparasitic, and antitumor applications. The hydroxyl-carboxylic acid arrangement on the naphthalene ring resembles structural motifs found in several nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemical and Materials Science Applications
Beyond pharmaceutical applications, this compound may have utility in:
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Polymer science as a monomer for specialty polymers
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Photochemistry applications due to its extended conjugated system
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Surface chemistry and modification of materials
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Development of sensors for specific analytes
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Coordination chemistry with transition metals via its oxygen-containing functional groups
| Hazard Type | Concern Level | Rationale |
|---|---|---|
| Skin irritation | Moderate | Presence of carboxylic acid group |
| Eye irritation | Moderate to High | Acidic character and aromatic structure |
| Respiratory | Moderate | Potential for dust formation |
| Environmental | Moderate | Nitroaromatic structure may resist biodegradation |
| Flammability | Low to Moderate | Aromatic compound with relatively high molecular weight |
Table 4: Potential hazards associated with 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Current Research Status and Limitations
Research Gaps
The available literature on 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid reveals several significant research gaps:
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Limited published studies on specific biological activities
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Insufficient data on physical properties (melting point, solubility parameters)
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Absence of detailed synthetic procedures and optimization studies
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Minimal information on structure-activity relationships
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Lack of comprehensive toxicological evaluation
These knowledge gaps represent opportunities for future research to more fully characterize this compound and explore its potential applications.
Analytical Characterization
For research purposes, comprehensive analytical characterization of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid would typically include:
| Analytical Technique | Expected Key Information |
|---|---|
| NMR Spectroscopy (1H, 13C) | Proton and carbon chemical shifts; confirmation of structure |
| FT-IR Spectroscopy | Vibrational frequencies of functional groups (O-H, C=O, NO2) |
| UV-Vis Spectroscopy | Absorption maxima related to conjugated systems |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern |
| X-ray Crystallography | Precise molecular structure and packing in solid state |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, phase transitions |
Table 5: Analytical characterization techniques for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Future Research Directions
Structure-Activity Relationship Studies
Future research on 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid could focus on systematic modifications of its structure to establish structure-activity relationships (SARs). Key modifications might include:
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Variation of substituents on the phenoxy ring
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Modification of the position of the nitro group
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Replacement of the nitro group with other electron-withdrawing groups
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Derivatization of the carboxylic acid and hydroxyl functionalities
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Exploration of metal coordination complexes
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